(R)-1-(3-Pyridyl)ethanol

Vue d'ensemble

Description

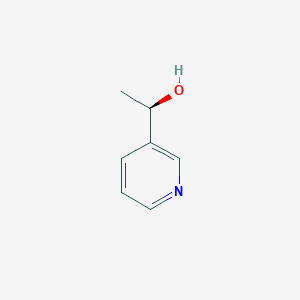

®-1-(3-Pyridyl)ethanol is a chiral secondary alcohol with a pyridine ring attached to the ethanol moiety. This compound is of significant interest due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and organic synthesis. The presence of the chiral center makes it valuable for enantioselective synthesis and as a building block for more complex molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

®-1-(3-Pyridyl)ethanol can be synthesized through several methods. One common approach is the asymmetric reduction of the corresponding ketone, 3-pyridyl methyl ketone, using chiral catalysts or biocatalysts. For instance, the asymmetric reduction can be achieved using Rhodotorula mucilaginosa CCTCC M2014255 resting cells, which provide high enantioselectivity and yield .

Industrial Production Methods

Industrial production of ®-1-(3-Pyridyl)ethanol often involves the use of biocatalysts due to their high specificity and efficiency. The process typically includes the fermentation of microorganisms that express the necessary enzymes for the reduction of 3-pyridyl methyl ketone to ®-1-(3-Pyridyl)ethanol. This method is advantageous as it operates under mild conditions and is environmentally friendly.

Analyse Des Réactions Chimiques

Types of Reactions

®-1-(3-Pyridyl)ethanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to the corresponding ketone, 3-pyridyl methyl ketone, using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).

Reduction: The compound can be reduced further to the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form the corresponding chloride.

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3), PCC

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Thionyl chloride (SOCl2)

Major Products Formed

Oxidation: 3-pyridyl methyl ketone

Reduction: 3-pyridyl ethane

Substitution: 3-pyridyl ethyl chloride

Applications De Recherche Scientifique

Medicinal Chemistry

(R)-1-(3-Pyridyl)ethanol is recognized for its pharmacological properties, particularly in the development of drugs targeting central nervous system disorders. Its structure allows it to interact with various biological targets, making it a candidate for further research in drug design.

Antidepressant Activity

Studies have shown that this compound exhibits antidepressant-like effects in animal models. This compound acts on neurotransmitter systems, particularly serotonin and norepinephrine, which are crucial in mood regulation. A notable study demonstrated that administration of this compound resulted in significant behavioral improvements in models of depression, suggesting its potential as a therapeutic agent .

Neuroprotective Effects

Research indicates that this compound may offer neuroprotective benefits, particularly in conditions such as Alzheimer's disease. Its ability to inhibit acetylcholinesterase activity has been linked to improved cognitive function in preclinical studies. This mechanism suggests that the compound could be further explored for its potential to mitigate neurodegenerative processes .

Industrial Applications

This compound is not only significant in medicinal chemistry but also finds utility in various industrial applications.

Synthesis of Pyridine Derivatives

The compound serves as a valuable intermediate in the synthesis of other pyridine derivatives. Its ability to undergo various chemical reactions makes it a versatile building block in organic synthesis. For example, this compound can be transformed into more complex structures through reactions such as alkylation and acylation, which are essential for creating pharmaceuticals and agrochemicals .

Catalytic Applications

Recent advancements have explored the use of this compound as a chiral catalyst in asymmetric synthesis. Its chiral nature facilitates the production of enantiomerically pure compounds, which are crucial in drug development. The compound's effectiveness as a catalyst has been demonstrated in several reactions, leading to higher yields and selectivity compared to traditional catalysts .

Research Applications

In addition to its industrial and medicinal uses, this compound is employed as a research tool in various scientific studies.

Analytical Chemistry

The compound is utilized in analytical chemistry for the development of assays and methods for detecting pyridine derivatives. Its distinct spectral properties allow for effective identification and quantification using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .

Biological Studies

This compound is frequently used in biological studies to investigate its interactions with biological macromolecules. The compound's ability to bind with proteins and enzymes makes it an important tool for studying biochemical pathways and mechanisms of action within cellular systems .

Data Tables

Case Studies

Case Study 1: Antidepressant Activity

A study conducted on mice demonstrated that this compound significantly reduced depressive behaviors when administered over a two-week period. Behavioral tests indicated improvements comparable to established antidepressants, highlighting its potential therapeutic role .

Case Study 2: Synthesis of Pyridine Derivatives

In an industrial setting, this compound was successfully used as an intermediate for synthesizing novel pyridine-based pharmaceuticals, achieving high yields through optimized reaction conditions involving alkylation techniques .

Mécanisme D'action

The mechanism of action of ®-1-(3-Pyridyl)ethanol primarily involves its interaction with enzymes, particularly alcohol dehydrogenases. These enzymes catalyze the oxidation of the alcohol to the corresponding ketone, which can then participate in various metabolic pathways. The molecular targets include the active sites of these enzymes, where the compound binds and undergoes enzymatic transformation .

Comparaison Avec Des Composés Similaires

Similar Compounds

(S)-1-(3-Pyridyl)ethanol: The enantiomer of ®-1-(3-Pyridyl)ethanol, which has similar chemical properties but different biological activities due to its chirality.

3-Pyridyl methyl ketone: The oxidized form of ®-1-(3-Pyridyl)ethanol, used as an intermediate in various chemical syntheses.

3-Pyridyl ethane: The fully reduced form of ®-1-(3-Pyridyl)ethanol, which lacks the hydroxyl group.

Uniqueness

®-1-(3-Pyridyl)ethanol is unique due to its chiral nature, which makes it valuable for enantioselective synthesis. Its ability to undergo various chemical transformations also adds to its versatility in synthetic applications.

Activité Biologique

(R)-1-(3-Pyridyl)ethanol, a chiral compound with the molecular formula CHNO, has garnered attention for its diverse biological activities. This article synthesizes current research findings on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

- Molecular Weight : 123.15 g/mol

- CAS Number : 7606-26-0

- Structure : The compound features a pyridine ring substituted with an ethanol group at the 1-position, contributing to its unique biological properties.

1. Antimicrobial Activity

Research has demonstrated that derivatives of pyridine compounds, including this compound, exhibit significant antimicrobial properties. A study assessed various pyridyl derivatives against Gram-positive bacteria, revealing that some compounds showed a minimum inhibitory concentration (MIC) as low as 3.09 µg/mL, indicating potent antibacterial activity .

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| This compound | < 3.09 | Antibacterial |

| Other derivatives | 500 | Antibacterial |

2. Antioxidant Activity

The antioxidant potential of this compound has also been explored. Compounds with the 3-pyridyl moiety were shown to possess notable free radical scavenging activity, which is crucial for mitigating oxidative stress-related diseases .

3. Neuroprotective Effects

Studies have indicated that this compound may exhibit neuroprotective effects. It has been suggested that it could play a role in protecting neuronal cells from damage induced by oxidative stress and inflammation, potentially benefiting conditions such as neurodegenerative diseases .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Some studies suggest that pyridine derivatives can inhibit specific enzymes involved in metabolic pathways, thereby impacting cellular functions.

- Interaction with Cell Membranes : The hydrophilic nature of the ethanol group may facilitate interactions with cell membranes, enhancing the compound's ability to penetrate cells and exert its effects.

- Modulation of Signaling Pathways : There is evidence that this compound may influence signaling pathways related to cell survival and apoptosis, particularly in cancer cells.

Case Study 1: Anticancer Activity

A recent investigation into the anticancer properties of pyridine-based compounds highlighted that certain derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound showed IC values ranging from 2.11 μM to 2.53 μM against prostate cancer cells (PC-3), indicating their potential as chemotherapeutic agents .

Case Study 2: Genotoxicity Studies

Research involving the administration of ethanol in conjunction with nitrosamines demonstrated that certain ethanol derivatives could modulate genotoxic effects in model organisms. This suggests a complex interaction between this compound and DNA repair mechanisms .

Q & A

Q. Basic Synthesis and Characterization

Q: What are the established synthetic routes for preparing enantiomerically pure (R)-1-(3-Pyridyl)ethanol, and how is stereochemical purity validated? A:

- Synthetic Routes : A common method involves nucleophilic substitution or reduction of a ketone precursor (e.g., 1-(3-pyridyl)ethanone) using chiral catalysts or enzymes. For example, asymmetric reduction with chiral borane catalysts can yield the (R)-enantiomer .

- Validation of Stereochemical Purity : Chiral HPLC with columns like Chiralcel OJ-H (n-hexane/ethanol 97:3, 0.8 cm³/min) resolves enantiomers, with retention times (tR) distinguishing (R) and (S) forms. Optical rotation ([α]D) and circular dichroism (CD) spectroscopy further confirm configuration .

Q. Analytical Challenges in Metabolite Detection

Q: How can researchers address signal suppression/enhancement during metabolomic analysis of this compound derivatives? A:

- Internal Standards (ISTDs) : Spiking deuterated analogs (e.g., Diol1-(3-pyridyl)-1,4-butane diol) during sample preparation corrects for matrix effects. ISTDs normalize variations in extraction efficiency and ionization .

- Quality Control (QC) : Use pooled QC samples to monitor instrument stability. Real-time tracking of ISTD responses (e.g., peak intensity, retention time drift) ensures data reliability .

Q. Advanced Applications in Toxicology

Q: What methodologies are used to study DNA adduct formation from this compound metabolites like 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL)? A:

- Mass Spectrometry (MS) : Liquid chromatography-tandem MS (LC-MS/MS) with selected reaction monitoring (SRM) quantifies pyridyloxobutyl DNA adducts. Adducts are enzymatically hydrolyzed from DNA and purified via solid-phase extraction .

- Isotope Labeling : Use of ¹⁵N- or ¹³C-labeled standards improves quantification accuracy. For example, [D3]-NNAL tracks metabolic activation pathways in vivo .

Q. Data Contradictions in Synthetic Yields

Q: Why do reported yields for this compound vary widely (e.g., 36% vs. 99%), and how can researchers optimize conditions? A:

- Key Variables :

- Catalyst Loading : Lower catalyst amounts (e.g., <5 mol%) may reduce enantioselectivity, impacting yield.

- Solvent Choice : Polar aprotic solvents (e.g., THF) enhance reaction rates but may promote racemization.

- Workup Protocols : Acidic quenching of reductions can hydrolyze intermediates, reducing isolated yields .

- Optimization Strategies : Design of experiments (DoE) with parameters like temperature, solvent, and catalyst ratio identifies optimal conditions. Microwave-assisted synthesis can improve efficiency .

Q. Biological Activity and Mechanism Studies

Q: What in vitro assays are suitable for probing the biological activity of this compound derivatives? A:

- Enzyme Inhibition Assays : Fluorescence-based assays (e.g., cytochrome P450 inhibition) using recombinant enzymes. IC₅₀ values are calculated via dose-response curves .

- Receptor Binding Studies : Radioligand displacement assays (e.g., [³H]-nicotine for nicotinic acetylcholine receptors) quantify binding affinity (Kd) .

- Cell-Based Models : Use of HepG2 or primary hepatocytes to assess cytotoxicity (via MTT assay) and metabolic stability .

Q. Stability and Storage Considerations

Q: How does the stereochemical stability of this compound vary under different storage conditions? A:

- Degradation Pathways : Racemization occurs via acid-catalyzed keto-enol tautomerism. Light exposure accelerates oxidation of the hydroxyl group.

- Stabilization Methods :

Q. Advanced Chromatographic Resolution

Q: How can co-eluting impurities be resolved during chiral separation of this compound? A:

- Column Screening : Test multiple chiral stationary phases (e.g., Chiralpak AD-H, Lux Cellulose-3). Adjust mobile phase composition (e.g., isopropanol/CO₂ in SFC) to improve resolution .

- Gradient Elution : Stepwise increases in organic modifier (e.g., ethanol from 3% to 10%) enhance peak separation. Post-column derivatization with fluorescent tags aids impurity detection .

Propriétés

IUPAC Name |

(1R)-1-pyridin-3-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-6(9)7-3-2-4-8-5-7/h2-6,9H,1H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMDUEBURHKSKDG-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CN=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50444915 | |

| Record name | (1R)-1-(Pyridin-3-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50444915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7606-26-0 | |

| Record name | (αR)-α-Methyl-3-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7606-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R)-1-(Pyridin-3-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50444915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R)-1-(pyridin-3-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.